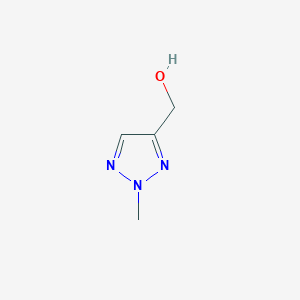
(2-methyl-2H-1,2,3-triazol-4-yl)methanol
Vue d'ensemble
Description
1,2,3-Triazole compounds play a vital role in pharmaceuticals and agrochemicals . They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors . They have shown significant pharmacological activities, such as antitubercular, antimicrobial, analgesic, anti-inflammatory, antineoplastic, anticonvulsant, antiproliferative, Alzheimer, antiviral activity, anticancer, antimalarial, β-lactamase inhibitors, fungicidal and antitubercular activities .
Synthesis Analysis
A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . Another synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition .
Molecular Structure Analysis
The structure of the synthesized compounds was determined by spectral analysis . All newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .
Chemical Reactions Analysis
The reactions to form these complexes deliver 1 as a paramagnetic species containing two high spin Co (II) centers, and 2 as a diamagnetic compound with two low spin Co (III) centers .
Physical And Chemical Properties Analysis
The IR absorption spectra of 10a-k were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . 1H-NMR spectrum of compounds 7a-e showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .
Applications De Recherche Scientifique
Drug Discovery
1,2,3-Triazoles, including derivatives like “(2-methyl-2H-1,2,3-triazol-4-yl)methanol”, are extensively used in drug discovery due to their high chemical stability and ability to mimic peptide bonds. They are structurally similar to amide bonds, which allows them to fit well into the active sites of enzymes or receptors . This compound can be utilized in the synthesis of new medicinal compounds with potential applications in treating various diseases.
Organic Synthesis
In organic chemistry, 1,2,3-triazoles serve as versatile intermediates for the synthesis of complex molecules. The triazole ring can act as a scaffold for building diverse organic structures, which is beneficial for developing new synthetic routes and methodologies .
Polymer Chemistry
The triazole ring’s stability and polarity make it suitable for incorporation into polymers. This can enhance the properties of materials, such as thermal stability and mechanical strength, making them useful for industrial applications .
Supramolecular Chemistry
Due to their ability to form hydrogen bonds, 1,2,3-triazoles are valuable in supramolecular chemistry for constructing complex structures through non-covalent interactions. They can be used to create molecular assemblies and networks with specific functions .
Bioconjugation and Chemical Biology
1,2,3-Triazoles are often used in bioconjugation techniques to attach various functional groups to biomolecules. This is crucial for studying biological processes and developing diagnostic tools. In chemical biology, they can be used to modify biological molecules to investigate their functions .
Fluorescent Imaging and Materials Science
The triazole ring can be part of fluorescent probes for imaging applications. Its incorporation into materials can lead to the development of new materials with unique optical properties, which are important in the fields of electronics and photonics .
Mécanisme D'action
Target of Action
Triazole derivatives have been found to bind with high affinity to multiple receptors . They are known to interact with a variety of enzymes and receptors, thus showing versatile biological activities .
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonds with different targets, leading to changes in the biological system . For instance, some triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
It’s worth noting that triazole derivatives have been associated with a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Triazole scaffolds are known to improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Some triazole derivatives have shown promising cytotoxic activities against various cancer cell lines .
Action Environment
It’s worth noting that the stability of triazole compounds against metabolic degradation, their ability to form hydrogen bonds, and their active involvement in dipole-dipole and π-stacking interactions contribute to their enhanced biocompatibility .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-methyltriazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-5-2-4(3-8)6-7/h2,8H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCYUGLJCAPLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methyl-2H-1,2,3-triazol-4-yl)methanol | |
CAS RN |
942060-50-6 | |
| Record name | (2-methyl-2H-1,2,3-triazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1426911.png)




![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B1426918.png)
![[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine](/img/structure/B1426919.png)
